4-tert-butyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
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Overview
Description
4-tert-butyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a complex organic compound with the molecular formula C23H30N2O3S and a molecular weight of 414.56 g/mol . This compound is part of the benzamide family and is characterized by the presence of a tert-butyl group, a piperidinyl sulfonyl group, and a phenyl group attached to the benzamide core .
Preparation Methods
The synthesis of 4-tert-butyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidinyl sulfonyl intermediate: This step involves the reaction of 4-methylpiperidine with a sulfonyl chloride derivative under basic conditions to form the piperidinyl sulfonyl intermediate.
Coupling with the benzamide core: The piperidinyl sulfonyl intermediate is then coupled with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
4-tert-butyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon .
Scientific Research Applications
4-tert-butyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-tert-butyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide can be compared with other similar compounds, such as:
4-tert-butyl-N-(4-methoxyphenyl)benzamide: This compound has a methoxy group instead of a piperidinyl sulfonyl group, which may result in different chemical and biological properties.
4-tert-butyl-N-(4-aminophenyl)benzamide: The presence of an amino group instead of a piperidinyl sulfonyl group can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H30N2O3S |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C23H30N2O3S/c1-17-13-15-25(16-14-17)29(27,28)21-11-9-20(10-12-21)24-22(26)18-5-7-19(8-6-18)23(2,3)4/h5-12,17H,13-16H2,1-4H3,(H,24,26) |
InChI Key |
SQGLDIRNJCBEHS-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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